molecular formula C10H8BrF3O2 B3048130 Methyl 2-bromomethyl-4-trifluoromethylbenzoate CAS No. 157652-26-1

Methyl 2-bromomethyl-4-trifluoromethylbenzoate

Cat. No. B3048130
CAS RN: 157652-26-1
M. Wt: 297.07 g/mol
InChI Key: QLDFQRXYVGZLEY-UHFFFAOYSA-N
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Description

“Methyl 2-bromomethyl-4-trifluoromethylbenzoate” is a chemical compound with the CAS Number: 1214334-90-3 . It has a molecular weight of 283.04 and its IUPAC name is methyl 2-bromo-4-(trifluoromethyl)benzoate . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrF3O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-bromomethyl-4-trifluoromethylbenzoate” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available data.

Scientific Research Applications

Applications in Analytical Methods

Methyl 2-bromomethyl-4-trifluoromethylbenzoate is a compound used in various fields of scientific research. One of its applications involves analytical methods for determining the presence of specific substances in different samples. For instance, it was used in the development of a sensitive method for measuring environmental phenols, including various parabens and triclosan, in human milk. The method utilized an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system, showcasing the compound's relevance in developing precise analytical techniques (Ye et al., 2008).

Applications in Agricultural Sciences

In the realm of agricultural sciences, Methyl 2-bromomethyl-4-trifluoromethylbenzoate's derivatives play a role in enhancing the delivery and effectiveness of fungicides. A study on solid lipid nanoparticles and polymeric nanocapsules as carriers for Carbendazim and Tebuconazole, two fungicides, revealed improved release profiles and reduced toxicity. This research underscores the potential of using such carriers to increase the efficacy of agricultural treatments while minimizing environmental and human health risks (Campos et al., 2015).

Applications in Environmental Microbiology

In environmental microbiology, research has shown that derivatives of Methyl 2-bromomethyl-4-trifluoromethylbenzoate are involved in the anaerobic metabolism of certain compounds by methanogenic cultures. For instance, the metabolism of m-cresol by these cultures indicated CO2 incorporation and the formation of 4-hydroxy-2-methylbenzoic acid, highlighting the compound's relevance in understanding microbial degradation pathways (Roberts et al., 1990).

Applications in Material Science

In material science, the compound's derivatives are used in the fabrication of intelligent, responsive microcapsules. For example, photo-responsive polyethyleneimine microcapsules were created using 4-bromomethyl-3-nitrobenzoic acid as a cross-linker. These capsules have potential applications in controlled release, demonstrating the compound's versatility in material design and engineering (Li et al., 2016).

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-(bromomethyl)-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-16-9(15)8-3-2-7(10(12,13)14)4-6(8)5-11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDFQRXYVGZLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485097
Record name methyl 2-bromomethyl-4-trifluoromethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromomethyl-4-trifluoromethylbenzoate

CAS RN

157652-26-1
Record name Benzoic acid, 2-(bromomethyl)-4-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157652-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-bromomethyl-4-trifluoromethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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